molecular formula C22H21N5OS B2985208 N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-47-4

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Número de catálogo: B2985208
Número CAS: 852375-47-4
Peso molecular: 403.5
Clave InChI: JEQPLYXOACQQTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • A thioether-linked acetamide group at position 6 of the pyridazine ring, substituted with a 3,5-dimethylphenyl moiety.
  • A p-tolyl group (para-methylphenyl) at position 3 of the triazolo-pyridazine core.

The thioacetamide linkage introduces a sulfur atom, which may enhance intermolecular interactions (e.g., hydrogen bonding or redox activity). The 3,5-dimethylphenyl group contributes to lipophilicity, while the p-tolyl substituent adds steric bulk. Limited experimental data are available for this compound, necessitating structural comparisons with analogs to infer properties.

Propiedades

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-14-4-6-17(7-5-14)22-25-24-19-8-9-21(26-27(19)22)29-13-20(28)23-18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQPLYXOACQQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the thioacetamide group: This step involves the reaction of the triazolopyridazine intermediate with a thioacetamide derivative, often in the presence of a base such as sodium hydride or potassium carbonate.

    Substitution reactions: The final compound is obtained by introducing the 3,5-dimethylphenyl and p-tolyl groups through nucleophilic substitution reactions, typically using halogenated precursors and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated precursors, catalysts such as palladium on carbon, bases like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism can vary depending on the biological context and the specific target involved.

Comparación Con Compuestos Similares

Structural Differences :

  • Substituent Position : The p-tolyl group is at position 6 (vs. position 3 in the target compound), and the thioacetamide is at position 3 (vs. position 6).
  • Substituent Chemistry : The acetamide is linked to a 3,5-dimethoxyphenyl group (electron-donating methoxy) instead of 3,5-dimethylphenyl.

Implications :

  • The methoxy groups increase polarity and aqueous solubility compared to methyl substituents.
  • Positional isomerism may alter molecular planarity, affecting binding to flat biological targets (e.g., enzyme active sites).

Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)

Structural Differences :

  • Core Modification : Retains the triazolo[4,3-b]pyridazine core but lacks the thioether bridge.

Implications :

  • Increased lipophilicity from the methyl groups may enhance membrane permeability.

(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4b)

Structural Differences :

  • Functional Group: Replaces thioacetamide with a propenoic acid chain.
  • Substituents: Includes a benzoylamino group and dimethylpyrazole.

Implications :

  • The carboxylic acid group introduces ionizability (pH-dependent solubility) and hydrogen-bonding capacity.
  • The benzoylamino moiety may enable π-π stacking with aromatic residues in proteins.

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide

Structural Differences :

  • Heterocycle : Pyrimidine-isoxazole system instead of triazolo-pyridazine.
  • Substituents : Hydroxypyrimidine and methylisoxazole.

Implications :

  • The isoxazole ring may confer metabolic stability compared to pyridazine-based systems.

Actividad Biológica

N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound belonging to the class of fused heterocycles. It features a unique structural arrangement that includes both aromatic and heteroaromatic components. This compound's biological activity is of significant interest due to its potential therapeutic applications, particularly in oncology and virology.

Structural Overview

The molecular formula for this compound is C22H21N5OSC_{22}H_{21}N_5OS, with a molecular weight of approximately 403.5 g/mol. The structure consists of:

  • Aromatic Rings : A 3,5-dimethylphenyl ring and a p-tolyl group.
  • Triazolo-Pyridazine Core : A [1,2,4]triazolo[4,3-b]pyridazine moiety that contributes to its biological activity.
  • Thioacetamide Linkage : Connecting the triazolo-pyridazine core to the acetamide group.

This structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Triazolo-pyridazines, similar to the compound , have been studied for their diverse biological activities, particularly in cancer treatment. Research indicates that these compounds can inhibit specific molecular targets involved in cancer progression:

  • Mechanism of Action : Triazolo-pyridazines may interact with enzymes or receptors that play crucial roles in cell signaling pathways associated with cancer cell proliferation and survival.
  • Case Studies : Various derivatives have demonstrated significant anticancer activity across multiple cell lines. For instance, compounds derived from similar structures have shown IC50 values ranging from 0.67 µM to 1.95 µM against prostate and colon cancer cell lines .

Antiviral Activity

The compound's structural features also suggest potential antiviral properties. Compounds with similar triazole frameworks have been reported to exhibit activity against viral infections by:

  • Inhibiting Viral Replication : The presence of triazole rings has been linked to enhanced binding affinity to viral proteins, thereby inhibiting their function.
  • Research Findings : Studies have highlighted that some triazole derivatives exhibit EC50 values in the low micromolar range against various viruses .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease mechanisms:

  • Alkaline Phosphatase Inhibition : Related compounds have shown promising results in inhibiting alkaline phosphatase with IC50 values as low as 0.420 ± 0.012 µM .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Values (µM)Reference
AnticancerProstate Cancer (PC-3)0.67
AnticancerColon Cancer (HCT-116)1.95
AntiviralVarious VirusesLow Micromolar Range
Enzyme InhibitionAlkaline Phosphatase0.420 ± 0.012

Synthesis Pathway

The synthesis of this compound involves several steps:

  • Preparation of Triazolo-Pyridazine Core : This involves creating the triazole and pyridazine components through cyclization reactions.
  • Substitution Reactions : Sequentially introduce the p-tolyl and dimethylphenyl groups using electrophilic aromatic substitution methods.
  • Formation of Thioacetamide Linkage : Utilize thiourea derivatives and acetic acid to form the final thioacetamide structure.

Strong bases like sodium hydride and solvents such as DMF are typically used to facilitate these reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.